Kinase Selectivity Profile: PF-6274484 vs. Clinical Covalent EGFR Inhibitors
PF-6274484 demonstrates a narrower off-target profile among a panel of 25 kinases compared to structurally distinct covalent EGFR inhibitors. In head-to-head competitive activity-based protein profiling (ABPP), PF-6274484 (1 μM) shows significant inhibition (>70%) of only 2 off-target kinases (BLK and JAK3) from the panel, whereas the irreversible EGFR inhibitor PD168393 at the same concentration inhibits 6 off-target kinases, and canertinib inhibits 4 off-target kinases [1]. This quantitative selectivity advantage is critical for experimental designs requiring EGFR-specific inhibition with minimal confounding kinase off-target effects.
| Evidence Dimension | Number of off-target kinases inhibited (>70% inhibition at 1 μM) |
|---|---|
| Target Compound Data | 2 kinases (BLK, JAK3) |
| Comparator Or Baseline | PD168393 (6 kinases); Canertinib (4 kinases) |
| Quantified Difference | PF-6274484 inhibits 2-4 fewer off-target kinases vs. comparators |
| Conditions | Competitive ABPP screening against 25-kinase panel in vitro |
Why This Matters
This quantifiable narrower off-target profile reduces the risk of confounding phenotypes in kinase signaling studies, enabling more confident attribution of observed cellular effects to EGFR inhibition.
- [1] Lanning, B. R., Whitby, L. R., Dix, M. M., Douhan, J., Gilbert, A. M., Hett, E. C., ... & Cravatt, B. F. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. (Supplementary Figure 4) View Source
